molecular formula C4H7N3O3S2 B13100059 (5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid

(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid

Cat. No.: B13100059
M. Wt: 209.3 g/mol
InChI Key: FXOJIEVNGNBJFB-UHFFFAOYSA-N
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Description

(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both a thiadiazole ring and a sulfamic acid group in its structure imparts unique chemical properties that can be exploited for various purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid typically involves the cyclization of appropriate precursors under controlled conditions

  • Cyclization Reaction

      Reactants: Ethyl hydrazinecarboxylate, thiophosgene

      Conditions: Reflux in an appropriate solvent such as dichloromethane

      Product: 5-Ethyl-1,3,4-thiadiazole

  • Sulfonation Reaction

      Reactants: 5-Ethyl-1,3,4-thiadiazole, sulfamic acid

      Conditions: Heating in the presence of a catalyst such as sulfuric acid

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride.

    Substitution: The sulfamic acid group can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride; usually performed in alcohol or aqueous solutions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfamic acid group can form hydrogen bonds and ionic interactions with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-1,3,4-thiadiazol-2-yl)sulfamic acid
  • (5-Propyl-1,3,4-thiadiazol-2-yl)sulfamic acid
  • (5-Phenyl-1,3,4-thiadiazol-2-yl)sulfamic acid

Uniqueness

(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.

Properties

Molecular Formula

C4H7N3O3S2

Molecular Weight

209.3 g/mol

IUPAC Name

(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamic acid

InChI

InChI=1S/C4H7N3O3S2/c1-2-3-5-6-4(11-3)7-12(8,9)10/h2H2,1H3,(H,6,7)(H,8,9,10)

InChI Key

FXOJIEVNGNBJFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)O

Origin of Product

United States

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